Aliqopa, known scientifically as copanlisib, is a targeted therapy primarily indicated for the treatment of adult patients with relapsed follicular lymphoma who have undergone at least two prior systemic therapies. Developed by Bayer HealthCare Pharmaceuticals, Aliqopa functions as a phosphatidylinositol-3-kinase inhibitor, specifically targeting the alpha and delta isoforms of this enzyme. This compound was granted accelerated approval by the United States Food and Drug Administration in September 2017, following its new drug application submission earlier that year .
Aliqopa is classified as an antineoplastic agent, specifically within the category of kinase inhibitors. Its primary mechanism involves the inhibition of specific signaling pathways that are crucial for the survival and proliferation of malignant B cells. The chemical formula for copanlisib is , and its molecular weight is approximately 480.53 g/mol .
The synthesis of copanlisib involves several key steps that utilize standard organic chemistry techniques. Although specific proprietary methods are not fully disclosed in public domains, general synthetic pathways typically include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity .
The molecular structure of copanlisib features a complex arrangement that includes multiple nitrogen atoms, indicative of its heterocyclic nature. Key structural characteristics include:
Experimental data suggest that copanlisib exhibits a significant degree of lipophilicity, which is crucial for its bioavailability and pharmacokinetic properties .
Copanlisib undergoes various chemical reactions in biological systems:
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with copanlisib treatment .
The mechanism of action for Aliqopa centers on its ability to inhibit phosphatidylinositol-3-kinase signaling pathways. By blocking these pathways, copanlisib disrupts several critical processes:
These properties are essential for understanding how copanlisib behaves in biological systems and its pharmacokinetic profile .
Aliqopa has significant applications in oncology:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: